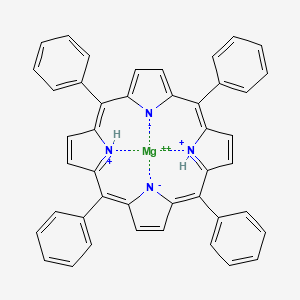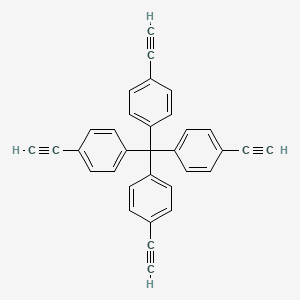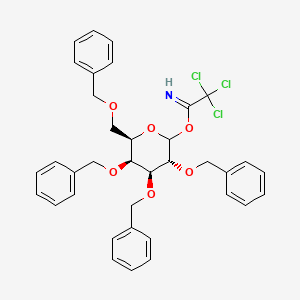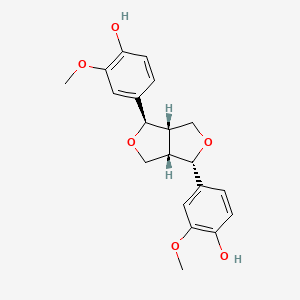![molecular formula C12H22O2 B1631618 [(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B1631618.png)
[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate is an organic compound classified as an ester. It is derived from menthol and acetic acid. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries. Its molecular formula is C12H22O2, and it has a molecular weight of 198.30 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: [(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate can be synthesized through the esterification of menthol with acetic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of menthol to this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous addition of menthol and acetic acid into a reactor, along with a catalyst. The reaction mixture is then heated and stirred to achieve the desired conversion. The product is subsequently purified through distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: [(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction of this compound using lithium aluminum hydride results in the formation of menthol.
Substitution: The ester group in this compound can be substituted with other functional groups using appropriate reagents.
Major Products:
Hydrolysis: Menthol and acetic acid
Reduction: Menthol
Substitution: Various substituted menthol derivatives depending on the reagents used.
Applications De Recherche Scientifique
[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of a minty aroma. In biological systems, it may exert its effects through interactions with specific molecular targets, such as ion channels and receptors involved in pain and inflammation pathways .
Comparaison Avec Des Composés Similaires
- (1R)-(-)-Menthyl acetate
- Menthyl propionate
- Menthyl butyrate
Comparison: [(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its enantiomer, (1R)-(-)-Menthyl acetate. While both compounds have similar chemical structures, their different spatial arrangements result in different sensory perceptions. Menthyl propionate and menthyl butyrate, on the other hand, have different acyl groups, leading to variations in their aroma profiles and chemical reactivity .
Propriétés
Formule moléculaire |
C12H22O2 |
|---|---|
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11?,12?/m0/s1 |
Clé InChI |
XHXUANMFYXWVNG-GCVQQVDUSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C |
SMILES isomérique |
C[C@H]1CCC(C(C1)OC(=O)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)




![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)




